Bismuth Sodium Ethylenediaminetetraacetate

Description

Overview of Bismuth Coordination Chemistry and its Ligand Interactions

Bismuth, a heavy element in Group 15 of the periodic table, exhibits a versatile coordination chemistry. numberanalytics.com The Bi(III) ion, the most common oxidation state, is considered a borderline Lewis acid according to the Hard and Soft Acids and Bases (HSAB) theory. researchgate.netresearchgate.net This classification indicates its ability to form stable complexes with a wide variety of ligands containing donor atoms such as oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net The coordination number of bismuth(III) can vary, with complexes exhibiting coordination numbers from three to ten, leading to diverse and often complex geometries. nih.gov

The stereochemically active 6s² lone pair of electrons in Bi(III) often influences the geometry of its coordination complexes, resulting in distorted structures. nih.gov Bismuth's large ionic radius and flexible coordination sphere allow it to accommodate a variety of ligands, from simple monodentate ligands to large, multidentate chelators. nih.gov This adaptability is a key factor in the broad range of bismuth compounds being investigated for various applications. numberanalytics.com

Significance of Ethylenediaminetetraacetate (B1237979) (EDTA) as a Multidentate Ligand in Bismuth Complexation

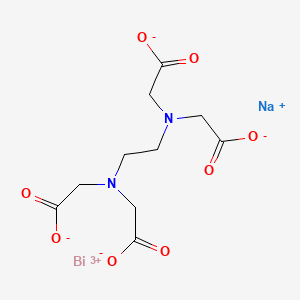

Ethylenediaminetetraacetate (EDTA) is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion. peerj.com It possesses two nitrogen donor atoms and four carboxylate oxygen donor atoms, which can effectively wrap around a metal cation, forming a highly stable, cage-like structure. peerj.com This strong chelating ability makes EDTA an excellent ligand for bismuth(III).

The formation of the bismuth-EDTA complex, [Bi(EDTA)]⁻, is a thermodynamically favorable process, resulting in a complex with high stability. capes.gov.brjst.go.jp This stability is crucial for many of its applications, as it prevents the bismuth ion from precipitating as insoluble hydroxides or salts in aqueous solutions. researchgate.net The coordination of EDTA to bismuth typically involves both the nitrogen and oxygen donor atoms, leading to a well-defined and rigid complex. peerj.com In some instances, a water molecule may also coordinate to the bismuth center, resulting in a seven-coordinate complex, [Bi(EDTA)(H₂O)]⁻. researchgate.net

The table below summarizes some of the key chemical properties of Bismuth Sodium Ethylenediaminetetraacetate.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BiN₂NaO₈ |

| Molecular Weight | 520.18 g/mol |

| CAS Number | 12558-49-5 |

Current Research Landscape and Future Directions for this compound

The unique properties of this compound have led to its investigation in several areas of advanced chemical research. Its stability and solubility in aqueous solutions make it a valuable precursor for the synthesis of various bismuth-based materials. For instance, it has been used as a single-source molecular precursor for the preparation of mixed-metal oxides, which have potential applications in catalysis and electronics. acs.org

In the field of medicine, bismuth compounds have a long history of use, and modern research continues to explore their potential. nih.govmdpi.comnih.gov The chelation of bismuth with ligands like EDTA can modify its bioavailability and reactivity, opening up new avenues for therapeutic applications. nih.gov Research into bismuth complexes, including those with EDTA and its derivatives, is ongoing in areas such as antimicrobial agents and cancer therapy. peerj.comnih.govresearchgate.net The ability of EDTA-based ligands to form stable complexes with bismuth is a critical factor in the design of new bismuth-based drugs. peerj.com

Future research is likely to focus on several key areas. The design and synthesis of new EDTA-based ligands with modified properties could lead to bismuth complexes with enhanced stability or targeted reactivity. numberanalytics.com The exploration of this compound as a catalyst in organic synthesis is another promising avenue. numberanalytics.com Furthermore, the development of novel bismuth-containing nanomaterials using this complex as a precursor could unlock new applications in fields ranging from environmental remediation to advanced electronics. numberanalytics.com The continued study of the fundamental coordination chemistry of bismuth with multidentate ligands like EDTA will be essential for advancing these future directions. capes.gov.br

Properties

IUPAC Name |

bismuth;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORMMZRMMHDSSL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BiN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437000 | |

| Record name | Bismuth Sodium Ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12558-49-5 | |

| Record name | Bismuth Sodium Ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bismuth Ethylenediaminetetraacetate Complexes

Direct Synthesis Approaches

Direct synthesis involves the reaction of a bismuth salt with ethylenediaminetetraacetic acid or its salts in a suitable solvent system. The choice of reactants and the control of reaction parameters are crucial for the formation of the stable complex.

The direct synthesis of bismuth-EDTA complexes typically starts with a soluble bismuth(III) salt, most commonly bismuth(III) nitrate (B79036) pentahydrate, and ethylenediaminetetraacetic acid (H₄EDTA) or its sodium salts. google.com A general procedure involves the dissolution of the bismuth salt in an aqueous medium, which often requires acidification to prevent the precipitation of bismuth salts that readily hydrolyze in water. google.com

One common synthetic route proceeds as follows:

Dissolution of Bismuth Salt : Bismuth nitrate is dissolved in water, often with the addition of a few drops of nitric acid to maintain a slightly acidic environment and ensure the bismuth ions (Bi³⁺) remain in solution. google.compeerj.com

Intermediate Formation : In some methods, sodium hydroxide (B78521) is added to the bismuth ion solution to precipitate bismuth hydroxide. This intermediate step helps control the pH for the subsequent chelation reaction.

Chelation with EDTA : An aqueous solution of EDTA is then added to the mixture. Under controlled pH conditions, the multidentate EDTA ligand wraps around and coordinates with the bismuth ion, forming the stable bismuth-EDTA complex. peerj.com The addition of EDTA to an aqueous solution of Bi(NO₃)₃·5H₂O results in the formation of the complexed species [Bi(EDTA)]⁻. researchgate.net

The table below summarizes the typical reactants used in this direct synthesis approach.

| Reactant | Role | Common Form |

|---|---|---|

| Bismuth Source | Provides Bi³⁺ ions | Bismuth(III) nitrate pentahydrate |

| Chelating Agent | Ligand that binds to the metal ion | Ethylenediaminetetraacetic acid (H₄EDTA) or Disodium EDTA (Na₂H₂EDTA) |

| pH Modifier | Controls acidity/alkalinity | Nitric Acid, Sodium Hydroxide |

| Solvent | Medium for the reaction | Water |

The formation and stability of the bismuth-EDTA complex are profoundly influenced by the pH of the solvent system. peerj.com A delicate balance must be maintained, as pH affects both the solubility of the bismuth salt and the chelating ability of the EDTA ligand.

Acidic Conditions (pH 2-3) : A slightly acidic medium is often necessary to keep bismuth(III) ions in solution and prevent the formation of insoluble bismuth hydroxide. google.com However, at low pH, the carboxylate groups of EDTA become protonated. This competition between protons (H⁺) and bismuth ions (Bi³⁺) for the EDTA ligand can hinder the stability and formation of the metal complex. scribd.comlibretexts.org

Neutral to Basic Conditions : As the pH increases, EDTA becomes progressively deprotonated, enhancing its ability to chelate metal ions. The fully deprotonated Y⁴⁻ form, which is the most effective for complexation, predominates at a pH above 10. scribd.commnstate.edu However, a significant challenge in this pH range is the tendency of bismuth ions to precipitate as bismuth hydroxide (Bi(OH)₃), which competes with the desired complex formation. peerj.comquora.com Research has shown that at a pH of 12, the Bi-EDTA complex can dissociate due to the formation of these bismuth hydroxides. peerj.com

Therefore, the synthesis is typically carried out under acidic conditions to ensure all reactants are in solution, followed by careful adjustment of the pH to facilitate complexation without causing precipitation. peerj.com The complex itself generally shows good stability in acidic media. peerj.com

The following table outlines the effects of pH on the key components of the reaction.

| pH Range | Effect on Bismuth Salt | Effect on EDTA | Overall Effect on Complex Formation |

|---|---|---|---|

| Strongly Acidic (<2) | Soluble | Fully protonated (H₄Y), poor ligand | Low stability, incomplete formation |

| Mildly Acidic (2-4) | Soluble | Partially protonated (H₂Y²⁻, HY³⁻) | Complex formation is possible and stable |

| Neutral to Mildly Basic (7-10) | Risk of precipitation as Bi(OH)₃ | Increasingly deprotonated (HY³⁻, Y⁴⁻), strong ligand | Strong complexation, but precipitation is a competing reaction |

| Strongly Basic (>10) | Precipitates as Bi(OH)₃ | Fully deprotonated (Y⁴⁻), very strong ligand | Complex dissociates due to hydroxide formation |

Synthesis of Derivatized Bismuth-EDTA Ligand Systems (e.g., EDTA-based phenylene ligands)

To modify the properties of the final complex, derivatized EDTA ligands can be synthesized first and then complexed with bismuth. An example is the synthesis of an EDTA-based phenylene ligand, which can then be used to form a novel bismuth complex. peerj.comresearchgate.net

The synthesis can be viewed as a two-stage process:

Ligand Synthesis : The derivatized ligand is prepared. For instance, an EDTA-based phenylene ligand (referred to as edtabz) was synthesized by reacting EDTA dianhydride with aniline (B41778) in dry dimethylformamide (DMF). The mixture is left overnight, and the resulting product is precipitated with acetone, filtered, and dried. peerj.compeerj.com

Complex Formation : The newly synthesized ligand is then reacted with a bismuth salt. In a specific example, the edtabz ligand was suspended in water and solubilized using lithium carbonate (Li₂CO₃). This solution was then mixed with an aqueous solution of bismuth nitrate. The reaction mixture was stirred and heated to 40–50 °C, concentrated, and cooled to precipitate the final bismuth complex. peerj.compeerj.com This method demonstrates the versatility of using custom-synthesized ligands to create bismuth complexes with potentially novel properties. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and ensuring the high purity of the final bismuth-EDTA complex. azom.com This involves the systematic adjustment of various parameters that influence the reaction kinetics and equilibrium. beilstein-journals.org

Key parameters for optimization include:

Temperature : Heating can increase reaction rates and the solubility of reactants. For the synthesis of a derivatized Bi-EDTA complex, heating the reaction mixture to 40-50 °C was a specified condition. peerj.com

Reactant Concentration : The molar ratios of the bismuth salt to the EDTA ligand are critical. An excess of either reactant can lead to side reactions or impurities.

Reaction Time : Sufficient time must be allowed for the chelation process to reach completion. A 30-minute stirring period was reported in one synthesis before heating and concentration. peerj.com

Purification Methods : The purity of the final product depends on effective isolation and washing steps. After precipitation, the complex is typically filtered and washed with appropriate solvents (e.g., acetone) to remove unreacted starting materials and byproducts. peerj.com Vacuum drying is often the final step to remove residual solvent. peerj.com

In a documented synthesis of a derivatized bismuth-EDTA complex, specific conditions led to a quantifiable outcome, as detailed in the table below.

| Parameter | Condition | Purpose |

|---|---|---|

| Ligand Solubilization | Addition of Li₂CO₃ | To dissolve the derivatized EDTA ligand in water |

| Bismuth Salt Solubilization | Addition of nitric acid | To dissolve bismuth nitrate and prevent hydrolysis |

| Reaction Time | 30 minutes of stirring | Allow for initial mixing and reaction |

| Reaction Temperature | 40–50 °C | To promote the complexation reaction |

| Isolation Method | Concentration of volume, cooling to 25 °C | To induce precipitation of the product |

| Drying | Vacuum-dried for 8 hours | To remove residual solvents |

| Reported Yield | 54% | Efficiency of the synthesis |

Advanced Spectroscopic and Structural Characterization of Bismuth Ethylenediaminetetraacetate Complexes

Spectroscopic Analysis for Electronic and Vibrational Properties

Spectroscopic techniques are fundamental in elucidating the coordination environment of the bismuth ion within the EDTA chelate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the formation of Bi-EDTA complexes and understanding the ligand's coordination to the metal center. In ¹H NMR spectra of EDTA, the free ligand typically shows two sharp singlet peaks corresponding to the acetate-methylene and amine-methylene protons. researchgate.netutoronto.ca Upon chelation with a diamagnetic metal ion like bismuth(III), these signals shift and often split into more complex patterns, indicating a change in the chemical environment and a more rigid molecular structure. researchgate.netutoronto.ca

For instance, in a bismuth complex with an EDTA-based phenylene ligand (Bi-edtabz), the ¹H and ¹³C NMR spectra were used for characterization. peerj.comresearchgate.net The changes in chemical shifts of the ethylenic and acetate (B1210297) protons of the EDTA backbone upon coordination to Bi(III) provide direct evidence of complex formation.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts of the carboxylate carbons are particularly sensitive to coordination. Upon complexation, a downfield shift is often observed for the carboxylate carbon signals, confirming their involvement in bonding with the bismuth ion. rsc.org Studies on various metal-EDTA complexes have established that the magnitude of these shifts can relate to the nature of the metal-ligand bond. rsc.org

Table 1: Representative NMR Data for EDTA and a Related Bi(III) Complex Note: Data for a specific Bi-EDTA complex is limited in the literature; this table is illustrative based on typical observations for EDTA chelation.

| Nucleus | Group | Free EDTA (ppm) | Bi(III)-EDTA Complex (ppm) |

| ¹H | Acetate (-CH₂-COO⁻) | ~3.2 | Shifted & Split |

| ¹H | Ethylene (-N-CH₂-CH₂-N-) | ~2.8 | Shifted & Split |

| ¹³C | Carboxylate (-COO⁻) | ~175-180 | Shifted (e.g., downfield) |

| ¹³C | Acetate (-CH₂-COO⁻) | ~60 | Shifted |

| ¹³C | Ethylene (-N-CH₂-CH₂-N-) | ~52 | Shifted |

UV-Vis spectroscopy provides information on the electronic transitions within the Bi-EDTA complex. The Bi(III) ion has a [Xe]4f¹⁴5d¹⁰6s² electron configuration. rsc.org Its complexes often exhibit an intense absorption band in the UV region, which is attributed to a metal-centered 6sp ← 6s electronic transition. rsc.org

Table 2: UV-Vis Absorption Data for Bi(III) Complexes

| Complex | Wavelength (λmax) | Transition |

| [Bi(EDTA)]⁻ | 264 nm | 6sp ← 6s |

| [Bi(DMSO)₈]³⁺ | 279 nm | 6sp ← 6s |

| [BiCl₅]²⁻ | 334 nm | 6sp ← 6s |

FTIR spectroscopy is instrumental in identifying the functional groups involved in the coordination of EDTA to the bismuth ion. The analysis focuses on the shifts in the vibrational frequencies of the carboxylate (COO⁻) and amine (C-N) groups of the EDTA ligand upon complexation. peerj.comresearchgate.net

In the spectrum of free EDTA (in its sodium salt form), the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate groups appear at approximately 1590-1620 cm⁻¹ and 1385-1410 cm⁻¹, respectively. researchgate.net When EDTA coordinates to a metal ion like Bi(III), the νas(COO⁻) band typically shifts to a higher frequency, while the νs(COO⁻) band may shift slightly. The magnitude of the separation (Δν = νas - νs) between these two bands provides insight into the nature of the metal-carboxylate interaction. A larger Δν value compared to the free ligand suggests a more covalent, unidentate coordination, while a smaller Δν value can indicate bidentate or bridging coordination.

Furthermore, the C-N stretching vibration, observed around 1100 cm⁻¹, can also shift upon complexation, confirming the involvement of the nitrogen atoms in the chelate structure. researchgate.net The presence of a broad band in the 400-600 cm⁻¹ region can be attributed to the formation of Bi-O and Bi-N bonds, providing direct evidence of coordination. researchgate.net

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for Metal-EDTA Complexes

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Assignment |

| Asymmetric ν(COO⁻) | ~1620 - 1650 | Coordinated Carboxylate Stretch |

| Symmetric ν(COO⁻) | ~1385 - 1410 | Coordinated Carboxylate Stretch |

| ν(C-N) | ~1070 - 1100 | Tertiary Amine Stretch |

| ν(Bi-O) / ν(Bi-N) | ~400 - 600 | Metal-Ligand Stretch |

ESI/MS is a soft ionization technique that allows for the analysis of intact metal complexes from solution. osti.gov It is used to confirm the molecular weight and stoichiometry of the Bi-EDTA complex. Studies have shown that metal-EDTA complexes can be readily detected, typically as anionic species like [Bi(EDTA)]⁻ or as protonated adducts in positive ion mode. osti.govnih.gov

For a bismuth complex with an EDTA derivative, ESI-MS analysis in negative ionization mode revealed a molecular ion peak at m/z 709.6, corresponding to the [(M - H)⁻] ion, which confirmed the formation of the 1:1 metal-ligand complex. peerj.com The isotopic signature of bismuth (¹⁰⁹Bi is the only stable isotope) and the characteristic pattern of the complex in the mass spectrum provide unambiguous identification. osti.gov This technique is highly valuable for verifying the successful synthesis of the target compound and assessing its purity. peerj.comosti.gov

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is employed to study the thermal stability and decomposition pattern of the Bi-EDTA complex. nih.gov The analysis involves monitoring the mass of the sample as a function of increasing temperature. peerj.com

The TGA curve of a bismuth complex with an EDTA-based ligand showed a multi-step decomposition process. peerj.comresearchgate.net An initial weight loss at lower temperatures (e.g., below 150°C) typically corresponds to the loss of water molecules (either solvent or coordinated water). Subsequent decomposition steps at higher temperatures involve the breakdown of the organic ligand and other associated ions. For a related Bi-edtabz complex containing nitrate (B79036) ions, the first two decomposition steps between 180°C and 242°C were attributed to the loss of nitrate molecules, each accounting for a 7.4% mass loss. peerj.com The decomposition of the EDTA backbone itself generally occurs at higher temperatures, often between 350-450°C. researchgate.net The final residual mass at the end of the analysis typically corresponds to a stable bismuth oxide.

Table 4: Illustrative TGA Decomposition Steps for a Bi-EDTA Type Complex

| Temperature Range (°C) | % Mass Loss | Assignment |

| 180–220 | 7.4% | Loss of counter-ion (e.g., NO₃⁻) |

| 220–242 | 7.4% | Loss of second counter-ion |

| > 350 | Variable | Decomposition of EDTA ligand |

| > 600 | - | Final residue (Bismuth Oxide) |

| Data derived from a related Bi-EDTA based complex with nitrate counter-ions. peerj.com |

X-ray Diffraction (XRD) and Crystallographic Studies

The crystal structure of (hydrogen ethylenediaminetetraacetato)bismuth(III) dihydrate has been determined. acs.org In this complex, the EDTA ligand coordinates to the Bi(III) ion in a hexadentate fashion, utilizing the two nitrogen atoms and four of the carboxylate oxygen atoms. The bismuth atom is eight-coordinate, with the coordination sphere completed by two additional oxygen atoms from an adjacent molecule, resulting in a dimeric structure. The coordination geometry around the bismuth atom is best described as a bicapped trigonal prism. acs.org Such detailed structural analysis confirms the strong chelating ability of EDTA and provides a solid-state model for the complex's structure.

Powder XRD is used to identify the crystalline phases of the bulk material and confirm its purity. The diffraction pattern serves as a fingerprint for the specific crystalline form of the Bi-EDTA complex. nih.gov

Table 5: Crystallographic Data for (Hydrogen ethylenediaminetetraacetato)bismuth(III) dihydrate

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃BiN₂O₈ · 2H₂O |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 17.196(2) |

| b (Å) | 6.837(1) |

| c (Å) | 13.277(2) |

| β (°) | 105.74(1) |

| Z (formula units/cell) | 4 |

| Bi(III) Coordination Number | 8 |

| Coordination Geometry | Bicapped trigonal prism |

| Data from P. W. A. et al., 1993. acs.org |

Single Crystal X-ray Diffraction for Definitive Molecular Structure

In the study of bismuth-ethylenediaminetetraacetate (Bi-EDTA) complexes, SCXRD has revealed significant structural diversity. A survey of crystallographic data shows that in 47 distinct Bi-EDTA complexes, the coordination number of the bismuth ion can range from 6 to 9. The most prevalent coordination number is 8. In all documented cases, the EDTA ligand acts in a hexadentate fashion, meaning it binds to the bismuth ion through six donor atoms: the two nitrogen atoms and four carboxylate oxygen atoms.

A specific analysis of (hydrogen ethylenediaminetetraacetato)bismuth(III) dihydrate, a closely related complex, provides a concrete example of the detailed structural insights gained from SCXRD. The study determined that this complex crystallizes in the monoclinic system with the space group Cc. The bismuth atom is eight-coordinate, adopting a bicapped trigonal prism arrangement. In this structure, the EDTA ligand is singly protonated and coordinates in a hexadentate manner. The coordination sphere is completed by atoms from an adjacent molecule, and there are no coordinated water molecules directly bonded to the bismuth ion.

Table 1: Crystallographic Data for (hydrogen ethylenediaminetetraacetato)bismuth(III) dihydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃BiN₂O₈·2H₂O |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 17.196(2) |

| b (Å) | 6.837(1) |

| c (Å) | 13.277(2) |

| β (°) | 105.74(1) |

| Z (Formula units per cell) | 4 |

Powder X-ray Diffraction for Bulk Material Crystalline Phases

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used primarily for the phase identification of crystalline materials. By measuring the angles and intensities of X-rays scattered by the atomic planes of a powdered sample, PXRD generates a unique diffraction pattern. This pattern serves as a "fingerprint" for the crystalline solid, allowing for the identification of its constituent phases and an assessment of its bulk purity and homogeneity.

For a pure, crystalline sample of Bismuth Sodium Ethylenediaminetetraacetate (B1237979), PXRD analysis would yield a distinct pattern of diffraction peaks at specific 2θ angles. The positions and relative intensities of these peaks are determined by the crystal lattice of the compound. This experimental pattern can be compared against reference patterns from databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the material's identity and crystal structure.

While a specific reference pattern for Bismuth Sodium Ethylenediaminetetraacetate is not detailed, the principle can be illustrated by the PXRD data for elemental bismuth. The diffraction peaks for rhombohedral bismuth are well-documented (JCPDS card no. 85-1330) and provide a clear example of the data obtained from a PXRD experiment. qmul.ac.uk This technique is crucial for quality control, ensuring consistency between different synthesis batches and verifying that no unintended crystalline phases are present.

Table 2: Illustrative Powder X-ray Diffraction Data for Rhombohedral Bismuth (JCPDS 85-1330)

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 22.47 | 3.95 | 40 |

| 27.16 | 3.28 | 100 |

| 37.93 | 2.37 | 60 |

| 39.60 | 2.27 | 70 |

| 44.59 | 2.03 | 30 |

| 48.67 | 1.87 | 50 |

Note: This data is for elemental bismuth and serves to illustrate the format and type of information obtained from a PXRD analysis.

Surface Morphological Analysis (e.g., Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of a material at high magnification. It provides detailed information about the size, shape, and texture of particles, grains, and other surface features.

In the context of materials synthesized using EDTA, SEM analysis reveals that the presence of the EDTA ligand can serve as a structure-directing agent, significantly influencing the morphology of the final product. Studies on the hydrothermal synthesis of bismuth-containing compounds have shown that the concentration of EDTA is a critical factor in determining the resulting particle shape and size.

For instance, in the synthesis of bismuth oxide/indium oxide materials, the absence of EDTA results in the formation of irregular, sub-microscale cube-like structures. nih.gov The introduction of EDTA into the synthesis process fundamentally alters the morphology. As the concentration of EDTA is increased, the products transition from a mix of irregular particles and sphere-like structures to more uniform spherical structures. nih.gov This demonstrates the essential role of the bismuth-EDTA complex in mediating the nucleation and growth of the final material, guiding the formation of specific morphologies.

Table 3: Effect of EDTA Concentration on the Morphology of Bismuth-Containing Microspheres

| EDTA Concentration (wt%) | Observed Morphology | Approximate Particle Size |

|---|---|---|

| 0 | Irregular particles, sub-microscale cubes | N/A |

| 1 | Sphere-like structures and irregular particles | 100 nm - 1 µm |

| 3 | Mainly spherical structures | 100 - 600 nm |

Coordination Chemistry and Chelation Dynamics of Bismuth Ethylenediaminetetraacetate

Elucidation of Coordination Number and Geometry of Bismuth(III) in Complexes

The coordination number and geometry of bismuth(III) in its complexes with EDTA are not fixed, showing variability dependent on factors such as the protonation state of the ligand, the presence of other coordinating species like water, and the crystal packing environment. X-ray crystallographic studies have been instrumental in revealing these structural details.

In the crystalline structure of (hydrogen ethylenediaminetetraacetato)bismuth(III) dihydrate, the bismuth atom is found to be eight-coordinate. electronicsandbooks.com The geometry of this eight-coordinate complex is best described as a bicapped trigonal prism. electronicsandbooks.com In other structures, the bismuth coordination polyhedron has been characterized as a strongly distorted antiprism. A seven-coordinate Bi(III) center has also been identified in the discrete mononuclear complex anion [Bi(Edta)(H2O)]⁻. researchgate.net The coordination sphere in these complexes is typically saturated by the donor atoms of the EDTA ligand, and in some cases, by water molecules or bridging atoms from adjacent complex units.

| Complex Formula | Coordination Number | Observed Geometry | Reference |

|---|---|---|---|

| [Bi(HEDTA)]·2H₂O | 8 | Bicapped Trigonal Prism | electronicsandbooks.com |

| [Bi₂(μ-Edta)₂(H₂O)₂]²⁻ | Not specified | Strongly Distorted Antiprism | |

| [Bi(Edta)(H₂O)]⁻ | 7 | Not specified | researchgate.net |

Multidentate Chelation Modes of Ethylenediaminetetraacetate (B1237979) with Bismuth(III)

Ethylenediaminetetraacetate is a versatile hexadentate ligand, capable of binding a central metal ion through its two nitrogen atoms and four carboxylate oxygen atoms. nih.gov In its interaction with bismuth(III), EDTA typically utilizes all six donor sites to form a stable, cage-like structure around the metal ion. This multidentate chelation, involving the formation of five separate chelate rings, results in a complex with significantly enhanced stability, a phenomenon known as the chelate effect. wikipedia.orgchemguide.co.uk

The coordination of all six donor atoms (two nitrogens and four oxygens, an N₂O₄ donor set) generates a rigid system. peerj.com This rigidity is a consequence of the geometric constraints imposed by the five, five-membered chelate rings formed upon complexation: two rings involving the Bi-N bonds and the ethylenediamine (B42938) backbone, and four rings involving the Bi-O bonds of the acetate (B1210297) arms.

Affinity of Bismuth(III) for Donor Atoms (Oxygen and Nitrogen) in EDTA

Bismuth(III) is classified as a borderline metal ion, exhibiting a high affinity for multidentate ligands that contain both oxygen and nitrogen donor atoms. peerj.com In the context of the EDTA complex, Bi(III) effectively binds to both the tertiary amine nitrogen atoms and the carboxylate oxygen atoms. Spectroscopic and structural data confirm the simultaneous coordination of both types of donor sites. electronicsandbooks.comnih.gov While Bi(III) forms strong bonds with both, some studies on analogous systems suggest a general preference for oxygen-donor functional groups.

Ligand Exchange Kinetics and Thermodynamic Stability Constants

The reaction kinetics for the formation of metal-EDTA complexes are generally very fast, often described as almost instantaneous. The high stability of the resulting [Bi(EDTA)]⁻ complex implies that once formed, its dissociation is kinetically slow under conditions that favor the complex. Ligand exchange with other, weaker ligands is generally unfavorable due to the large thermodynamic barrier.

| Complex | Log K | Conditions | Reference |

|---|---|---|---|

| [Bi(EDTA)]⁻ | 27.8 | 25 °C, Ionic Strength 0.1 M | google.com |

pH-Dependent Stability and Dissociation Behavior of Bismuth-EDTA Complexes

The stability of the bismuth-EDTA complex is highly dependent on the pH of the solution. This dependence is a result of two competing equilibria: the protonation of the EDTA ligand at low pH and the hydrolysis of the Bi(III) ion at high pH. truman.edu

Conversely, in basic solutions, the Bi(III) ion is prone to hydrolysis, forming insoluble bismuth hydroxides or oxyhydroxides. peerj.com This process competes with the formation of the EDTA complex. Experimental observations show that the bismuth-EDTA complex tends to be stable in acidic to neutral media but can dissociate as the pH becomes sufficiently basic due to the preferential formation of bismuth hydroxides. peerj.com Therefore, an optimal pH range exists, typically in the acidic to neutral region, where the formation and stability of the [Bi(EDTA)]⁻ complex are maximized.

Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Bridging Ligands)

In some crystal structures, the EDTA ligand can act as a bridging ligand, linking multiple bismuth centers. For example, discrete dimeric complex anions, [Bi(Edta)(H₂O)]₂²⁻, have been identified where the complex anions are linked via bridging bonds between the bismuth atom of one complex and a chelating oxygen atom of an adjacent complex. researchgate.net A ligand that connects two or more metal ions is referred to as a bridging ligand, often denoted by the Greek letter mu (μ). wikipedia.org

Furthermore, hydrogen bonding plays a critical role in stabilizing the crystal lattice. These hydrogen bonds can occur between coordinated water molecules, counter-ions, and the carboxylate oxygen atoms of the EDTA ligand. These interactions unite the individual complex anions and cations into extensive three-dimensional frameworks. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Bismuth Ethylenediaminetetraacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. aps.orgresearchgate.net For bismuth-EDTA complexes, DFT calculations provide a detailed picture of the distribution of electrons and the nature of the chemical bonds. These calculations are crucial for understanding the molecule's stability and reactivity. mdpi.com

Key electronic properties determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it indicates the chemical reactivity and kinetic stability of the complex; a smaller gap generally correlates with higher reactivity. mdpi.com Studies on various bismuth complexes have shown HOMO-LUMO gaps in the range of 3.1 to 4.0 eV, suggesting moderate reactivity suitable for biological applications. mdpi.com

DFT also allows for the precise calculation of geometric parameters. For bismuth complexes, calculated bond lengths such as Bi–O (ranging from 2.05–2.12 Å) and Bi–N (ranging from 2.28–2.35 Å) indicate strong coordination and a stable structure. mdpi.com The choice of the exchange-correlation functional within DFT is critical, as it can influence the predicted structural and electronic properties. For instance, studies on other bismuth compounds like bismuth vanadate (B1173111) have shown that hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, can yield structures in very close agreement with experimental data. aps.orgresearchgate.net

The nature of the bonding between the bismuth ion and the EDTA ligand can be further assessed using energy partitioning analysis. This method helps to distinguish the ionic and covalent contributions to the metal-ligand bonds, providing a more nuanced understanding of the interaction. researchgate.net

| Calculated Parameter | Typical Value Range for Bi(III) Complexes | Significance |

|---|---|---|

| HOMO-LUMO Gap | 3.1 - 4.0 eV | Indicates chemical stability and reactivity. mdpi.com |

| Bi-O Bond Length | 2.05 - 2.12 Å | Confirms strong coordination between Bismuth and Oxygen atoms. mdpi.com |

| Bi-N Bond Length | 2.28 - 2.35 Å | Confirms strong coordination between Bismuth and Nitrogen atoms. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For Bismuth Ethylenediaminetetraacetate (B1237979), MD simulations offer a window into its conformational dynamics, flexibility, and behavior in a solution environment, which is often difficult to capture with static experimental techniques. mdpi.com

These simulations can reveal how the complex behaves in aqueous solution, including its interaction with water molecules and other ions. For instance, studies on related bismuth-EDTA compounds have suggested that the complex is stable in acidic media but may dissociate as the pH becomes basic, a critical insight into its solution behavior. peerj.com MD simulations can model these environmental effects explicitly.

Furthermore, MD simulations are invaluable for studying the interaction of the bismuth-EDTA complex with biological macromolecules like proteins. By simulating the complex and a target protein together, researchers can calculate binding energies and identify the most favorable binding conformations. mdpi.com For example, simulations of bismuth complexes interacting with proteins have revealed binding energies in the range of -6.5 to -8.2 kcal/mol, indicating strong and stable interactions. mdpi.com This information is crucial for understanding the mechanisms of action in potential therapeutic applications. The simulations can also identify key intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the complex-protein binding. mdpi.com

Quantum Chemical Characterization of Metal-Ligand Interactions

Quantum chemical methods provide a detailed characterization of the interactions between the central bismuth ion and the ethylenediaminetetraacetate (EDTA) ligand. Bismuth(III) is a borderline metal ion that exhibits a high affinity for multidentate ligands containing oxygen and nitrogen donor atoms, such as EDTA. peerj.compeerj.com The stability of the resulting complex is enhanced by the chelate effect, where the multidentate ligand wraps around the central metal ion, forming multiple stable rings. peerj.comresearchgate.net

The EDTA⁴⁻ ion is a hexadentate ligand, meaning it can form up to six bonds with the metal ion. purdue.edu The donor atoms in EDTA are the two nitrogen atoms and the four oxygen atoms from the carboxylate groups. purdue.edu Upon complexation with Bi(III), a rigid and highly stable system is formed. peerj.com The coordination involves both the carboxylate groups and other functional groups if present on the EDTA backbone. researchgate.net

Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, can elucidate the details of these donor-acceptor interactions. researchgate.net Studies on general metal-EDTA complexes have shown that the metal-oxygen interactions are typically stronger than the metal-nitrogen interactions. researchgate.net While a coordination number of six is common for EDTA complexes, forming an octahedral structure, Bi(III) is known for its flexible coordination sphere. purdue.edu In the solid state, bismuth-EDTA complexes have been found with coordination numbers ranging from 6 to 9, though the denticity of the EDTA ligand itself remains hexadentate. researchgate.net

| Interaction Feature | Description | Reference |

|---|---|---|

| Central Metal Ion | Bismuth(III) (Bi³⁺) | peerj.compeerj.com |

| Ligand | Ethylenediaminetetraacetate (EDTA) | purdue.edu |

| Ligand Denticity | Hexadentate (6 donor atoms) | purdue.edu |

| Primary Donor Atoms | 2 Nitrogen atoms, 4 Oxygen atoms from carboxylate groups | purdue.edu |

| Common Coordination Number | 6 to 9 in solid-state structures | researchgate.net |

Prediction of Spectroscopic Signatures and Reactivity Profiles

Computational methods are capable of predicting various spectroscopic signatures for Bismuth Ethylenediaminetetraacetate, which can be used to interpret experimental data or to identify the compound. The reactivity of the complex can also be inferred from calculated electronic parameters. mdpi.com

The reactivity profile is strongly linked to the molecule's frontier molecular orbitals. As mentioned, the HOMO-LUMO energy gap calculated via DFT is a key indicator of chemical reactivity. mdpi.com A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. mdpi.com

Computational chemistry can predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies, specific band shifts upon complexation can be predicted. For example, the characteristic stretching band of the carboxylic acid's C=O group in the free EDTA ligand would be expected to shift to a lower wavenumber upon coordination to bismuth, a phenomenon confirmed experimentally in related complexes. peerj.comresearchgate.net This shift provides direct evidence of the carboxylate groups' participation in bonding.

Electronic spectra (UV-Visible) can also be simulated. These calculations can predict the wavelengths of electronic transitions, such as the metal-to-ligand charge transfer (MLCT) bands. For a related Bi(III)-EDTA derivative, a UV-Visible band at 263 nm was attributed to this metal-ligand charge transfer. peerj.com Predicting such spectroscopic signatures is essential for characterizing the complex and understanding its electronic transitions.

| Spectroscopic Technique | Predicted Feature | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Shift of C=O stretching frequency to lower wavenumber | Indicates coordination of carboxylate groups to the Bi(III) ion. researchgate.net |

| UV-Visible Spectroscopy | Absorption bands in the UV region (e.g., ~260 nm) | Attributed to metal-ligand charge transfer (MLCT) electronic transitions. peerj.com |

| DFT Calculation | HOMO-LUMO Energy Gap | Correlates with the chemical reactivity and kinetic stability of the complex. mdpi.com |

Mechanistic Research on Biological Interactions in Vitro Studies

Enzyme Inhibition Studies of Bismuth Ethylenediaminetetraacetate (B1237979)

Bismuth complexes, including those with ethylenediaminetetraacetate (EDTA), have been a subject of extensive research for their enzyme-inhibiting properties. The chelation of bismuth by EDTA can modulate its bioavailability and interaction with biological targets, leading to distinct inhibitory mechanisms against various enzymes, particularly metalloproteins.

Bismuth (III) EDTA complexes demonstrate a multifaceted mechanism of urease inhibition, which is critical for the survival of bacteria like Helicobacter pylori in acidic environments. researchgate.net Research on Klebsiella aerogenes urease shows that Bi(EDTA) acts as both a competitive inhibitor and a time-dependent inactivator. nih.gov This dual action suggests a complex interaction with the enzyme.

The competitive inhibition aspect indicates that the bismuth complex likely competes with the substrate (urea) for access to the enzyme's active site. Studies on jack bean urease identified Bi(EDTA) as a competitive inhibitor with a determined inhibition constant (Kᵢ). nih.govresearchgate.net

Furthermore, the inhibition is time-dependent, signifying a slower, more permanent inactivation of the enzyme. nih.gov The mechanism of this inactivation points to the binding of the Bi³⁺ ion to a crucial cysteine residue (Cys₃₁₉) located at the active site. nih.gov This was substantiated by experiments showing that a mutant enzyme where this cysteine was replaced (C319A) exhibited a significantly reduced sensitivity to inactivation by Bi(EDTA). nih.govresearchgate.net The binding of bismuth to this thiolate ligand effectively blocks the enzyme's catalytic function. researchgate.net Upon incubation with Bi(EDTA), the number of accessible cysteine residues in the urease enzyme was observed to decrease, further supporting the active site binding mechanism. nih.govresearchgate.net However, it is noteworthy that some studies using Canavalia ensiformis urease have reported no significant enzymatic inhibition by a [Bi(HEDTA)]·2H₂O complex, a structurally related compound, suggesting that the inhibitory effects may be dependent on the specific enzyme source and experimental conditions. researchgate.netrsc.org

| Enzyme Source | Inhibition Type | Inhibition Constant (Kᵢ) | Key Mechanistic Finding |

|---|---|---|---|

| Jack Bean Urease | Competitive | 1.74 ± 0.14 mM | Competes with urea (B33335) for the active site. nih.govresearchgate.net |

| Klebsiella aerogenes Urease | Competitive & Time-Dependent Inactivation | 2.46 ± 0.59 mM | Binds to active site cysteine (Cys₃₁₉), causing inactivation. researchgate.net |

The inhibitory action of bismuth complexes extends beyond urease to other critical metalloproteins.

Helicases: Bismuth compounds have been identified as potent inhibitors of the SARS-CoV-2 helicase (nsp13). nih.gov The mechanism involves bismuth disrupting the enzyme's essential functions by interfering with the binding of both ATP and the DNA substrate to the helicase. nih.govresearchgate.netrsc.org This dual disruption effectively halts the enzyme's unwinding activity, which is crucial for viral replication. nih.gov

Metallo-β-lactamases (MBLs): These enzymes confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics. Bismuth compounds like colloidal bismuth subcitrate (CBS) have been shown to be effective, broad-spectrum inhibitors of various MBLs, including NDM-1, VIM-2, and IMP-4. researchgate.netnih.govnih.gov The proposed mechanism involves the Bi³⁺ ion displacing the essential Zn²⁺ ions from the MBL active site, leading to irreversible inactivation of the enzyme. nih.gov While EDTA itself is a known MBL inhibitor due to its metal-chelating properties, its combination with bismuth presents a potent strategy against antibiotic-resistant bacteria. nih.gov

| Enzyme | IC₅₀ Value of CBS |

|---|---|

| NDM-1 | 2.81 ± 0.34 µM |

| VIM-2 | 3.55 ± 0.78 µM |

| IMP-4 | 0.70 ± 0.08 µM |

| Data derived from studies on Colloidal Bismuth Subcitrate. researchgate.net |

Fumarase: This enzyme is a key component of the tricarboxylic acid (TCA) cycle. Proteomic studies have indicated that fumarase is a bismuth-binding protein in H. pylori. nih.gov Further investigation revealed that each monomer of the fumarase enzyme binds one molar equivalent of Bi³⁺. This binding leads to a near-stoichiometric inactivation of the enzyme, suggesting that the TCA cycle is a potential target for bismuth-based drugs. nih.gov

Interactions with Biomolecules: Proteins, Peptides, and Nucleic Acids (e.g., thiolate ligands, DNA binding)

The biological activity of Bismuth Sodium Ethylenediaminetetraacetate is fundamentally linked to its interactions with key biomolecules.

Thiolate Ligands: Bismuth exhibits a strong affinity for sulfur-containing functional groups (thiols), a property known as thiophilicity. This is a primary driver of its interaction with proteins and peptides. As seen in the inhibition of urease, bismuth readily binds to cysteine residues. nih.govresearchgate.net This interaction is not limited to enzyme active sites; bismuth can react with accessible thiol groups on various proteins, potentially altering their structure and function.

Nucleic Acids: The interaction of the bismuth-EDTA complex with DNA is less characterized than its protein interactions. However, studies on EDTA itself provide some insights. Research indicates that EDTA interacts with calf thymus DNA through an outside, non-intercalative binding mode. nih.gov This suggests that the molecule binds to the exterior of the DNA helix, likely via electrostatic interactions, rather than inserting itself between the base pairs. nih.gov Furthermore, these studies have shown that EDTA can induce considerable oxidative cleavage of plasmid DNA. nih.gov This ability to damage DNA, potentially through the generation of reactive oxygen species, represents a significant mechanism of cytotoxicity. The presence of the bismuth ion could further modulate this interaction, although specific studies on the Bi-EDTA complex's binding mode are needed.

Interference with Microbial Virulence Factors (In Vitro)

Beyond direct enzyme inhibition, this compound can disrupt bacterial virulence by targeting collective behaviors like biofilm formation and motility.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers significant protection against antibiotics and host defenses. Bismuth-EDTA complexes can inhibit biofilm formation through multiple mechanisms. A synthesized acyclic bismuth complex with an EDTA-based phenylene ligand (Bi-edtabz) demonstrated dose-dependent antibiofilm properties against E. coli O157:H7 and S. aureus. researchgate.net

The two components of the complex contribute to this activity. Bismuth compounds, particularly bismuth-thiols, are known to suppress the expression of exopolysaccharides (EPS), which are critical components of the biofilm matrix. brieflands.comnih.gov EDTA, as a strong cation chelator, inhibits biofilm formation by sequestering divalent cations like Ca²⁺ and Mg²⁺ that are essential for stabilizing the negatively charged polysaccharides within the EPS matrix. nih.gov This sequestration destabilizes the biofilm structure. EDTA has also been shown to inhibit the initial cell-to-surface interactions required for biofilm establishment. nih.gov Therefore, the Bi-EDTA complex likely acts by both suppressing matrix production and destabilizing the existing matrix through cation chelation.

| Bacterial Species | Concentration Range | Biomass Reduction (%) |

|---|---|---|

| E. coli O157:H7 | 0.25–1 mM | 30.1–57.1% |

| S. aureus | 0.25–1 mM | 37.8–55.5% |

| Data from a study on a Bi-edtabz complex, an EDTA-based phenylene ligand complexed with bismuth. researchgate.net |

Bacterial motility, often mediated by flagella, is a key virulence factor that enables bacteria to move towards nutrients and host tissues. Studies have shown that bismuth complexes can impair this function. Specifically, the Bi-edtabz complex, a derivative of Bi-EDTA, was found to inhibit the swimming motility of E. coli O157:H7 by 12.5% and the colony spread of S. aureus by 47.2% when applied at a concentration of 1 mM. researchgate.net This inhibition of movement can reduce the ability of bacteria to colonize surfaces and initiate infections, representing another key anti-virulence mechanism.

Quorum Sensing Pathway Modulation

In vitro research indicates that bismuth-EDTA complexes can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). Quorum sensing is a mechanism that allows bacteria to regulate gene expression in response to population density, often controlling virulence factor production and biofilm formation. The modulation of these pathways represents a significant area of study for anti-virulence strategies.

Research into a related compound, a bismuth complex with an EDTA-based phenylene ligand (Bi-edtabz), has provided insights into the potential mechanisms by which this compound may disrupt quorum sensing. One key study demonstrated that the Bi-edtabz complex inhibited the production of violacein (B1683560) in the biosensor strain Chromobacterium violaceum. researchgate.net Violacein is a purple pigment whose synthesis is regulated by quorum sensing, making its inhibition a common indicator for the disruption of this communication pathway. researchgate.net

The precise mechanism by which bismuth-EDTA complexes modulate quorum sensing is not fully elucidated but is thought to involve the unique properties of both the bismuth ion and the chelating agent, ethylenediaminetetraacetate (EDTA). Bismuth compounds are known to interfere with various bacterial metabolic processes. researchgate.net EDTA, as a potent chelator, can sequester metal ions that are essential for the function of enzymes involved in both bacterial growth and signaling pathways. nih.gov The combined action may disrupt the synthesis, secretion, or reception of the autoinducer molecules that drive quorum sensing systems. frontiersin.org

In the context of pathogenic bacteria such as Pseudomonas aeruginosa, which utilizes a complex QS system to control the expression of numerous virulence factors, the disruption of these pathways is of particular interest. nih.gov While direct studies on this compound are limited, the findings from related bismuth complexes suggest a potential to attenuate pathogenicity by interfering with bacterial communication rather than direct bactericidal action. researchgate.net

The following table summarizes the observed effects of a related bismuth-EDTA complex on a quorum sensing-regulated phenotype in vitro.

Interactive Data Table: Effect of a Bismuth-EDTA Complex on Quorum Sensing-Mediated Violacein Production

| Bacterial Strain | Compound | Concentration | Observed Effect | Reference |

| Chromobacterium violaceum | Bi-edtabz | 1 mM | Inhibition of violacein production | researchgate.net |

Applications in Analytical Chemistry and Advanced Materials Synthesis

Role in Synthesis of Inorganic Materials and Nanostructures

The Bismuth-EDTA complex is not only valuable in analytical chemistry but also serves as a versatile precursor and morphology-directing agent in the synthesis of various inorganic materials and nanostructures. The chelation of bismuth ions by EDTA influences the reactivity and availability of bismuth, allowing for controlled growth of materials with specific shapes and sizes.

Template-assisted synthesis is a powerful technique for creating nanomaterials with well-defined geometries. In this approach, a porous membrane or other template with desired pore structures is used to guide the growth of the material. The Bismuth-EDTA complex has been successfully employed in the template-assisted fabrication of bismuth nanotubes.

A notable example is the use of a remarkably stable electroless plating bath based on the reduction of the Bi-EDTA complex by borane (B79455) dimethylamine (B145610). rsc.orgrsc.orgresearchgate.net This method allows for the coating of ion-track etched polycarbonate membranes, resulting in the formation of bismuth tubes with sub-micron diameters. rsc.orgrsc.orgresearchgate.net The stability of the Bi-EDTA complex is crucial for the controlled and uniform deposition of bismuth within the nanopores of the template. rsc.org

The presence of EDTA as a chelating and capping agent plays a pivotal role in controlling the morphology of various bismuth-containing materials during their synthesis. By modulating the reaction kinetics and selectively binding to different crystal facets, EDTA can direct the growth of materials into specific shapes such as nanoplates, nanowires, and microspheres.

An EDTA-assisted hydrothermal strategy has been developed for the synthesis of polytypic Bismuth Telluride (Bi₂Te₃) nanoplates. nih.gov By simply varying the molar ratio of EDTA to Bi³⁺, it is possible to obtain Bi₂Te₃ nanoplates with different sizes and morphologies. nih.gov In this process, EDTA acts as both a chelating agent and a "capping" agent, contributing to the homogeneous growth of the nanoplates by reducing the surface energy of different facets. nih.gov

Similarly, the morphology of Bismuth Sulfide (Bi₂S₃) nanostructures can be controlled by using sodium ethylenediaminetetraacetate (B1237979) (EDTA-Na₂). The presence of EDTA-Na₂ can change the morphology from nanorods to nanoplates due to its capping effect on Bi³⁺ ions, which induces growth in suboptimal directions by partially blocking the preferential orientation. researchgate.net At a high EDTA-Na₂/Bi³⁺ molar ratio, the strong chelating effect can even inhibit the growth of Bi₂S₃ nanostructures altogether. researchgate.net

Furthermore, an EDTA-assisted hydrothermal process has been utilized for the synthesis of Bismuth Oxide/Indium Oxide (Bi₂O₃/In₂O₃) microspheres. The addition of EDTA is essential for the formation of the spherical morphology, with the concentration of EDTA influencing the size and uniformity of the resulting microspheres. researchgate.net

| Material | Role of EDTA | Resulting Morphology | Reference |

|---|---|---|---|

| Bi₂Te₃ | Chelating and capping agent | Nanoplates | nih.gov |

| Bi₂S₃ | Capping agent | Nanorods to nanoplates | researchgate.net |

| Bi₂O₃/In₂O₃ | Morphology-directing agent | Microspheres | researchgate.net |

Electroless plating is an autocatalytic chemical technique used to deposit a layer of metal on a solid workpiece. The use of Bismuth-EDTA complexes as precursors in electroless plating baths offers significant advantages, primarily due to the high stability of the complex. This stability helps to control the reduction of bismuth ions, leading to uniform and high-quality coatings.

A highly stable, three-component electroless plating bath has been developed using the Bi-EDTA complex, with borane dimethylamine as the reducing agent. rsc.org This system allows for the nanoscale electroless plating of bismuth, producing conformal and homogeneous deposits of crystalline, rhombohedral bismuth. rsc.org The superior stability of the Bi-EDTA complex makes it a promising candidate for electroless plating, as many conventional reducing agents require alkaline environments where bismuth ions would otherwise precipitate as bismuth hydroxide (B78521). rsc.org

Another electroless bismuth plating bath composition includes bismuth trichloride, sodium citrate, EDTA, nitrilotriacetic acid, and stannous chloride as the reducing agent. google.com The inclusion of EDTA as a complexing agent is crucial for maintaining the stability of the plating bath. google.com

Future Avenues for Academic Research on Bismuth Sodium Ethylenediaminetetraacetate

Exploration of Novel Ligand Modifications and Their Impact on Coordination Properties

The therapeutic and chemical properties of a metal complex are profoundly influenced by the structure of its coordinating ligands. mdpi.com For Bismuth Sodium Ethylenediaminetetraacetate (B1237979), the EDTA scaffold provides a robust starting point for chemical modification. Future research will likely focus on synthesizing novel EDTA derivatives to fine-tune the stability, solubility, and reactivity of the resulting bismuth complexes.

One promising avenue is the incorporation of different functional groups onto the EDTA backbone. For instance, a study on an EDTA-based phenylene ligand demonstrated how such modifications create a more rigid system upon chelation with a bismuth ion. peerj.compeerj.com Researchers are also exploring the attachment of specific moieties to the ligand to introduce new functionalities. An example includes the development of EDTA-ligands that contain an integral perylene (B46583) bisimide (PBI) core, designed to act as an optical reporter unit, which could be invaluable for tracking the complex in biological systems. arxiv.org

| Research Direction | Rationale | Potential Impact |

| Synthesis of EDTA Derivatives | To create a library of ligands with varied electronic and steric properties. | Fine-tuning of complex stability, solubility, and reactivity. |

| Incorporation of Functional Moieties | To add new capabilities, such as fluorescence for tracking or targeting groups for specific delivery. | Development of theranostic agents and targeted therapies. |

| Modification of Donor Atoms | To alter the coordination environment around the bismuth ion. | Enhanced kinetic inertness and modulation of biological activity. nih.gov |

| Creation of Phenylene-Based Ligands | To increase the rigidity of the complex upon chelation. peerj.com | Potentially improved stability in biological environments. |

Advanced Structural Characterization using Emerging Techniques

A thorough understanding of the three-dimensional structure of Bismuth Sodium Ethylenediaminetetraacetate and its derivatives is fundamental to explaining their properties and predicting their behavior. While traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry provide valuable data, emerging techniques offer the potential for unprecedented levels of detail. peerj.comnumberanalytics.com

Single-crystal X-ray diffraction remains the gold standard for determining the precise solid-state structure of metal complexes, revealing bond lengths, coordination geometries, and intermolecular interactions. rsc.orgmdpi.com However, obtaining suitable crystals can be challenging. For powdered or non-crystalline samples, techniques such as solid-state NMR and X-ray Photoelectron Spectroscopy (XPS) can provide crucial information about the local environment of the bismuth ion and its oxidation state. numberanalytics.comresearchgate.net

Furthermore, the characterization of these complexes in solution is critical for understanding their behavior in biological or catalytic systems. Advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can be employed to study the size and aggregation state of the complexes in solution. rsc.org For more complex biological matrices, hyperspectral imaging (HSI), which combines spectroscopy with imaging, could allow for the spatial mapping of the compound within cellular systems. spectroscopyonline.com These advanced methods are essential for overcoming challenges in characterization, such as the known sensitivity and potential for decomposition of some bismuth complexes during analysis. mdpi.com

| Technique | Information Gained | Application to Bi-EDTA Research |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, coordination geometry. rsc.org | Definitive structural elucidation of novel Bi-EDTA derivatives. |

| Solid-State NMR | Local atomic environment in powdered samples. researchgate.net | Structural analysis when single crystals are unavailable. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, electronic structure, and oxidation state. numberanalytics.com | Confirmation of Bi(III) oxidation state and bonding environment. |

| Diffusion Ordered Spectroscopy (DOSY) | Diffusion coefficients, molecular size, and aggregation in solution. rsc.org | Understanding the behavior of the complex in aqueous environments. |

| Hyperspectral Imaging (HSI) | Spatial distribution of chemical components within a sample. spectroscopyonline.com | Mapping the location of the complex within in vitro biological models. |

Deeper Elucidation of Molecular Mechanisms in Biological Systems via Multi-Omics Approaches (In Vitro)

Bismuth compounds are known to exert their biological effects through a multi-targeted mechanism, which contributes to their efficacy and low rates of induced resistance. nih.govresearchgate.net While the general antimicrobial and anti-ulcer activities of bismuth are established, the specific molecular pathways affected by this compound are largely uncharted. nih.gov Future in vitro research will benefit immensely from the application of multi-omics systems biology approaches.

By integrating transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of how cells respond to treatment with the bismuth-EDTA complex. rsc.orgresearchgate.net For example, studies on other bismuth drugs against Helicobacter pylori have used multi-omics to reveal a cascade of events, starting with the disruption of the tricarboxylic acid (TCA) cycle, followed by inhibition of key enzymes like urease, and culminating in oxidative stress and a shutdown of energy production. rsc.orgresearchgate.net A transcriptomic study also showed that bismuth can alter the expression of proteins related to iron metabolism. mdpi.com

Applying these powerful techniques to this compound would allow scientists to:

Identify Protein Targets: Pinpoint the specific enzymes and structural proteins that bind to the bismuth complex.

Map Perturbed Pathways: Understand which metabolic and signaling pathways are up- or down-regulated upon exposure. researchgate.net

Uncover Mechanisms of Action: Build a comprehensive model of the compound's antimicrobial or other biological activities at a systems level. rsc.org

This in-depth molecular understanding is crucial for optimizing the design of future bismuth-based agents and identifying new potential therapeutic applications.

Development of Bismuth-EDTA Complexes for Catalytic Applications

The unique electronic properties of bismuth make it an attractive candidate for catalysis. Research into bismuth-based catalysts is an emerging field with potential applications in a variety of chemical transformations, including oxidation and reduction reactions. numberanalytics.com While much of this research has focused on inorganic bismuth materials, the development of discrete, well-defined bismuth-EDTA coordination complexes as catalysts represents a significant future opportunity.

The EDTA ligand can stabilize the bismuth ion while leaving coordination sites available for substrate binding and activation. By modifying the EDTA ligand, as discussed in section 8.1, the steric and electronic environment around the bismuth center can be precisely tuned to optimize catalytic activity and selectivity for a specific reaction.

Recent breakthroughs have demonstrated that low-valency bismuth complexes can mimic the behavior of transition metals, engaging in single-electron transfer processes to catalyze reactions like C-N cross-coupling. researchgate.net Furthermore, EDTA itself has been used as an assisting agent in the synthesis of bismuth-containing nanocatalysts, such as bismuth telluride nanoplates for radiocatalysis, highlighting the compatibility of the chelate with catalytic systems. nih.gov Future work could focus on designing Bismuth-EDTA complexes that act directly as catalysts, potentially for applications in organic synthesis or environmental remediation, such as in photocatalytic water treatment. researchgate.net

Predictive Modeling and Data-Driven Design for New Applications

The traditional approach to drug and materials discovery often involves laborious trial-and-error synthesis and testing. The integration of computational chemistry and machine learning offers a paradigm shift towards predictive, data-driven design. numberanalytics.com This avenue is particularly promising for accelerating the discovery of new applications for Bismuth-EDTA complexes.

Computational modeling can be used at multiple scales. Quantum chemical modeling, for instance, is essential for understanding the electronic structure of the complex, which governs its reactivity and spectroscopic properties. acs.org Such computational studies have been used to investigate the mechanisms of action for other bismuth drugs, for example, by showing how the substitution of Bi³⁺ for Zn²⁺ in a viral protein can disrupt its function. mdpi.com

On a larger scale, machine learning (ML) algorithms can be trained on existing experimental data to predict the properties of novel, unsynthesized Bismuth-EDTA derivatives. A successful application of this strategy has been demonstrated in the design of doped bismuth molybdate (B1676688) photocatalysts, where a data-driven approach was used to enhance degradation performance. researchgate.net By building predictive models, researchers can screen vast virtual libraries of potential ligand modifications to identify the most promising candidates for synthesis, saving significant time and resources. This integrated computational and experimental workflow will be instrumental in rationally designing the next generation of bismuth-based compounds for a wide range of applications. numberanalytics.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.